molecular formula C23H31N5O2 B11502530 7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione

7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione

Cat. No.: B11502530
M. Wt: 409.5 g/mol
InChI Key: CIPHDEYTIHJCRR-UHFFFAOYSA-N
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Description

7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound that features an adamantane group, a butyl chain, and an imidazo[1,2-G]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane group can be introduced through alkylation reactions, often using adamantyl halides and suitable nucleophiles under controlled conditions . The imidazo[1,2-G]purine core is synthesized through cyclization reactions involving purine derivatives and appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantane group enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins . The imidazo[1,2-G]purine core can bind to nucleic acids and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is unique due to its combination of an adamantane group, a butyl chain, and an imidazo[1,2-G]purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

7-(1-adamantyl)-6-butyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H31N5O2/c1-4-5-6-27-17(23-10-14-7-15(11-23)9-16(8-14)12-23)13-28-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h13-16H,4-12H2,1-3H3

InChI Key

CIPHDEYTIHJCRR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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